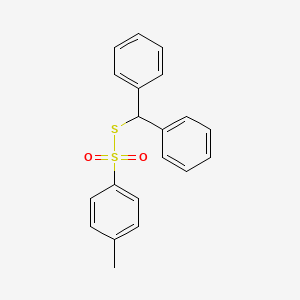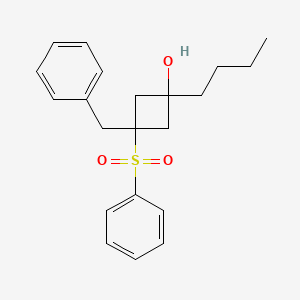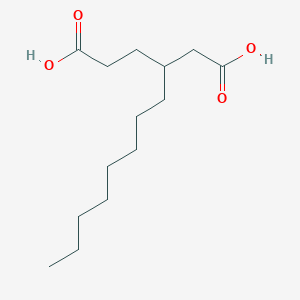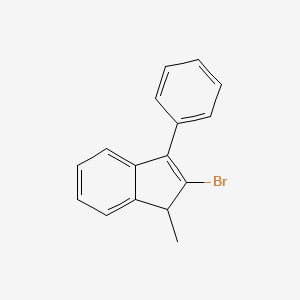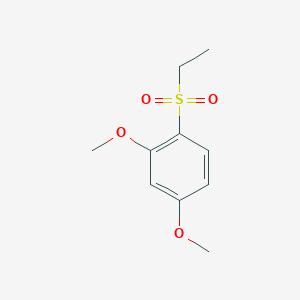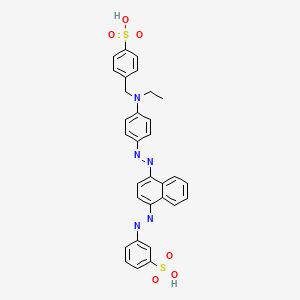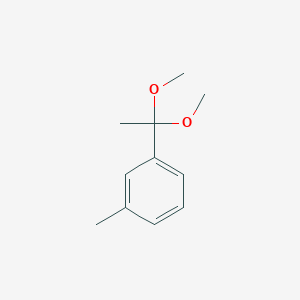
1-(1,1-Dimethoxyethyl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with a molecular weight of 166.22 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1,1-Dimethoxyethyl)-3-methylbenzene can be synthesized through the reaction of acetophenone with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- An acid catalyst such as sulfuric acid is added to the mixture.
- The reaction mixture is heated under reflux conditions for several hours.
- The product is then purified through distillation or other suitable methods .
Acetophenone: is mixed with .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dimethoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of acetophenone or benzoic acid derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Dimethoxyethyl)-3-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dimethoxyethyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and reagents used. Its effects are mediated through the formation of intermediate compounds and the subsequent transformation into final products .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: A precursor in the synthesis of 1-(1,1-Dimethoxyethyl)-3-methylbenzene.
Benzene: The aromatic core structure present in the compound.
Methoxybenzene: Shares similar functional groups but differs in the substitution pattern
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two methoxy groups attached to the same carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
87461-62-9 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1-(1,1-dimethoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9-6-5-7-10(8-9)11(2,12-3)13-4/h5-8H,1-4H3 |
Clave InChI |
HWVBNWGYDCWQCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


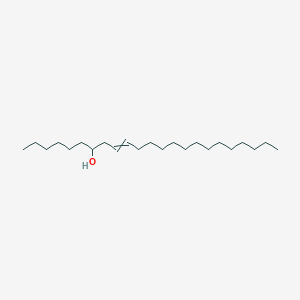
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
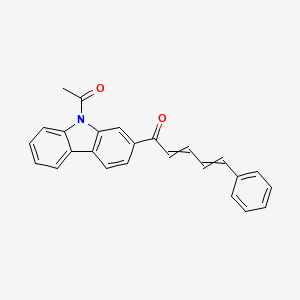
![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
